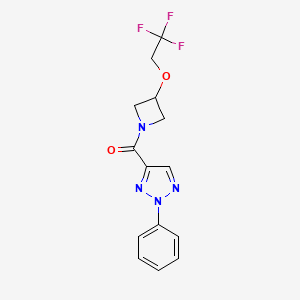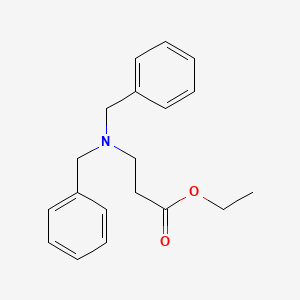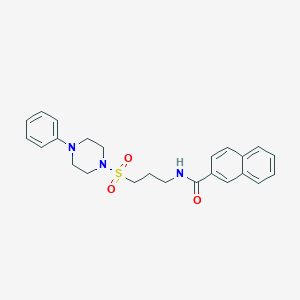![molecular formula C19H15N5O3S2 B2387107 N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1396876-14-4](/img/structure/B2387107.png)
N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide” is a complex organic compound. It contains a benzo[d]thiazole moiety, which is a heterocyclic compound that has been employed in the design of privileged structures in medicinal chemistry . The compound also contains a pyridin-2-yl moiety, which is known to exhibit a wide range of pharmacological activities .
Scientific Research Applications
Synthesis Techniques and Biological Activities
Bromination and Diazo-Coupling Techniques
A study by Youssef, Azab, and Youssef (2012) delves into the synthesis of isothiazolopyridines and related compounds, revealing methods that could be applied to the synthesis of compounds similar to the one . Their work emphasizes the use of microwave-assisted synthesis to achieve higher yields in shorter times compared to conventional methods, highlighting the compound's potential biological activities (Youssef, Azab, & Youssef, 2012).
Spectroscopic and Biological Activity Analysis
Patel and Patel (2015) synthesized a series of heterocyclic compounds and evaluated their antibacterial and antifungal activities. This research provides a basis for understanding the potential bioactivities of complex compounds, including antimicrobial properties, which might be relevant to the compound (Patel & Patel, 2015).
One-Pot Synthesis of Derivatives
Guleli et al. (2019) reported on a one-pot synthesis method for producing derivatives that may share structural similarities with the compound of interest. Their work includes computational elucidation of mechanisms, suggesting the efficiency and versatility of synthesis methods for complex molecules (Guleli, Erdem, Ocal, Erden, & Sari, 2019).
Cell Cycle Disruption and Apoptotic Activity
Research by Sarhan et al. (2010) focused on the anticancer potential of certain compounds, including their ability to disrupt cell cycles and induce apoptosis. Although not directly related to the exact chemical , this study showcases the potential for compounds with complex structures to exhibit significant biological activities (Sarhan, Al‐Dhfyan, Al-Mozaini, Adra, & Aboul-Fadl, 2010).
Anti-Inflammatory and QSAR Analysis
QSAR and Anti-inflammatory Potential
Sawant, Bansode, and Wadekar (2012) conducted a study on the anti-inflammatory potential of benzylidene oxazolo/thiazolo pyrimidine-6-carboxamide derivatives, which could provide insights into the anti-inflammatory properties of similar compounds. Their research highlights the importance of structural features for biological activity, which could be relevant for designing compounds with specific therapeutic effects (Sawant, Bansode, & Wadekar, 2012).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibitory activity againstMycobacterium tuberculosis . The target of these compounds is often the enzyme DprE1 , which is crucial for the survival of the bacterium .
Mode of Action
Benzothiazole derivatives generally interact with their targets, such as the dpre1 enzyme, leading to the inhibition of the enzyme’s function . This interaction disrupts the normal functioning of the bacterium, leading to its death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the survival and proliferation of Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, the compound disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacterium .
Pharmacokinetics
The bioavailability of benzothiazole derivatives is generally influenced by factors such as their solubility, stability, and permeability .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacterium .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as benzothiazole derivatives, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Cellular Effects
Similar compounds have shown to inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .
Molecular Mechanism
Similar compounds have been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
properties
IUPAC Name |
N-[5-(1,3-benzothiazole-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S2/c1-10-8-13(23-27-10)16(25)22-19-21-12-6-7-24(9-15(12)29-19)18(26)17-20-11-4-2-3-5-14(11)28-17/h2-5,8H,6-7,9H2,1H3,(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWVOYUPBPFZNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2387025.png)
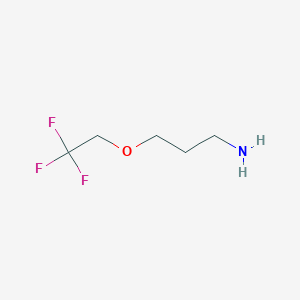
![(2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2387030.png)

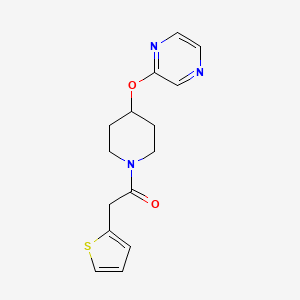
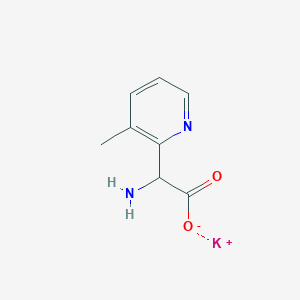
![N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2387037.png)
![N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide](/img/structure/B2387039.png)
![5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2387040.png)
